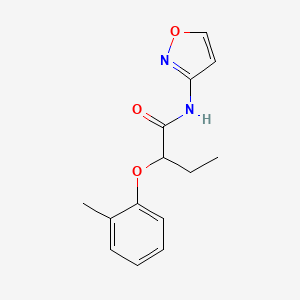

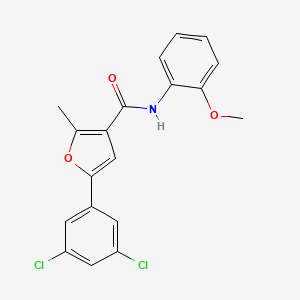

![molecular formula C23H27FN2O3S B4621419 N~1~-[2-(1-环己烯-1-基)乙基]-N~2~-(2-氟苯基)-N~2~-[(4-甲苯基)磺酰基]甘氨酰胺](/img/structure/B4621419.png)

N~1~-[2-(1-环己烯-1-基)乙基]-N~2~-(2-氟苯基)-N~2~-[(4-甲苯基)磺酰基]甘氨酰胺

描述

The compound belongs to a class of molecules that typically involve cyclohexenyl groups, fluorophenyl units, and sulfonyl functionalities. These structural motifs are commonly explored for their potential in various chemical and pharmaceutical applications, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of related compounds often employs sulfonyl-transfer reagents and base-catalyzed sulfa-Michael reactions. For instance, ethyl glyoxylate N-tosylhydrazone has been used as a sulfonyl anion surrogate in DBU-catalyzed conjugate addition reactions with enones and enals, providing access to functionalized sulfones through a high-yield, chemoselective sulfa-Michael reaction (Fernández et al., 2014). Such methodologies could be adapted for the synthesis of the target compound by incorporating the appropriate cyclohexenyl and fluorophenyl precursors.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks, such as cyclohexene derivatives, has been extensively studied. These analyses often include X-ray crystallography to determine dihedral angles and conformations, which are crucial for understanding the compound's reactivity and interactions (Kant et al., 2012). Such structural insights are vital for designing synthetic routes and predicting the behavior of the compound under various conditions.

Chemical Reactions and Properties

Compounds featuring cyclohexene, fluorophenyl, and sulfonyl groups are known to undergo a variety of chemical reactions. For example, the reactivity of ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate with glutathione in a nucleophilic substitution reaction has been documented, highlighting the potential chemical behavior of similar compounds (Jinno et al., 2011).

科学研究应用

水和细胞中金属离子的荧光传感器

一项研究讨论了衍生自不同二胺(包括环己烷二胺)的水溶性磺酸盐-Salen 型配体的合成和光物理性质。这些配体表现出强烈的紫外/可见光吸收和荧光,可用于通过荧光成像检测水和活细胞中的 Cu(2+)。该应用展示了该化合物在环境监测和生物成像中的潜力 (周等人,2012)。

阴离子交换聚合物电解质

另一项研究探索了通过活化氟苯胺反应合成的胍基化聚(亚苯基醚砜)阴离子交换聚合物电解质。这一过程允许对阳离子功能进行精确控制,突出了类似化合物在为储能和转换应用创造高性能材料中的作用 (金等人,2011)。

有机合成中的磺酰基转移试剂

关于乙基乙醛酸甲酯 N-甲苯磺酰腙在碱催化的硫醇-迈克尔反应中作为磺酰基转移试剂的研究提供了一种获得功能化砜的直接途径。这项研究展示了该化合物在促进各种砜衍生物合成的效用,这些衍生物在制药和农用化学品中很重要 (费尔南德斯等人,2014)。

成像的光致发光特性

另一篇论文讨论了反胶束体系中 Y2O3:Eu3+ 纳米粒子的制备及其光致发光特性。这些纳米粒子具有高分辨率成像和传感潜力,突出了相关化合物在开发用于光学应用的高级材料中的更广泛应用 (平井等人,2004)。

胶束电动毛细管色谱

一项关于在胶束电动毛细管色谱 (MEKC) 中使用氟表面活性剂的研究证明了该化合物提高色谱分离效率和选择性的潜力。这项研究强调了类似化合物在分析化学中的重要性,特别是在复杂混合物的分离和分析中 (德·里德等人,2001)。

属性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O3S/c1-18-11-13-20(14-12-18)30(28,29)26(22-10-6-5-9-21(22)24)17-23(27)25-16-15-19-7-3-2-4-8-19/h5-7,9-14H,2-4,8,15-17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXYPJPYNSVGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CCCCC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

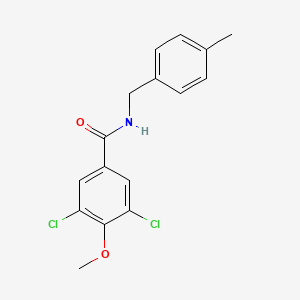

![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)

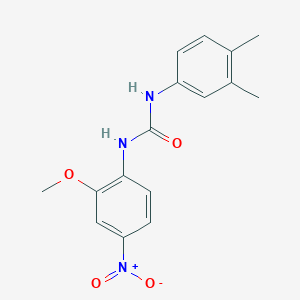

![1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)

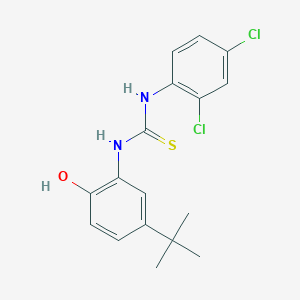

![2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)

![3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4621362.png)

![1-{4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylthio)acetone](/img/structure/B4621364.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4621377.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)

![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)